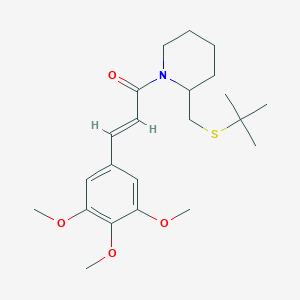

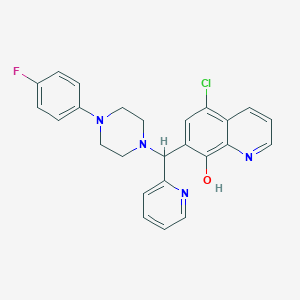

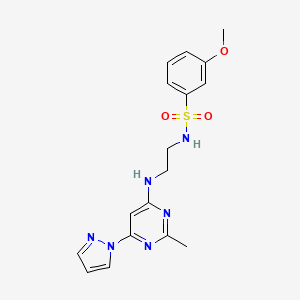

![molecular formula C17H12ClFN2O3S B2530747 (Z)-2-(2-((4-clorobenzoil)imino)-6-fluorobenzo[d]tiazol-3(2H)-il)acetato de metilo CAS No. 865197-96-2](/img/structure/B2530747.png)

(Z)-2-(2-((4-clorobenzoil)imino)-6-fluorobenzo[d]tiazol-3(2H)-il)acetato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H12ClFN2O3S and its molecular weight is 378.8. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

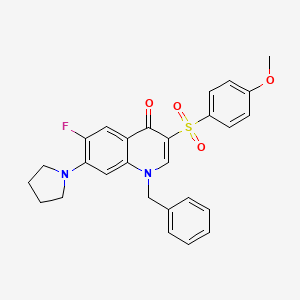

Ciclización de Heck Reductiva Inducida por Luz de Indoles

Antecedentes:: La escisión fotoinducida de enlaces C(sp2)–Cl es una herramienta sintética atractiva en la síntesis orgánica. Sin embargo, a menudo requiere luz UV de alta intensidad, fotocatalizadores o fotosensibilizadores.

Aplicación:: Los investigadores han desarrollado una estrategia inducida por luz, sin metales ni fotocatalizadores, para la activación de cloroarenos. Bajo irradiación de LEDs de 365 o 410 nm, este método permite la ciclización de Heck reductiva de indoles. Los compuestos de cloroareno estudiados exhiben fosforescencia a temperatura ambiente en estado sólido y estados excitados de larga duración. Estos compuestos experimentan reacciones redox bimoleculares con aminas, lo que lleva a la activación del enlace C(sp2)–Cl. Este enfoque puede ser útil para preparar compuestos policíclicos y funcionalizar análogos de productos naturales .

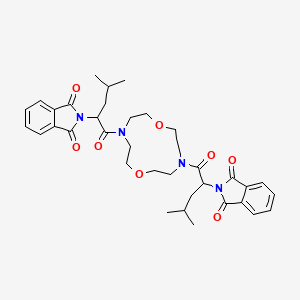

Síntesis de Complejos de Ni(II) y Cu(II)

Antecedentes:: Los ligandos dianiónicos juegan un papel crucial en la química de coordinación. Comprender sus propiedades y complejos es esencial para diversas aplicaciones.

Aplicación:: Se ha sintetizado un nuevo ligando dianiónico, 1-(4-clorobenzoil)-3-[2-(2-{2-[3-(4-clorobenzoil)-tioureido]-etoxi}etoxi)etil]-tiourea (CBEDEA). También se prepararon sus complejos de Ni(II) y Cu(II). La cristalografía de rayos X reveló la estructura de CBEDEA, que cristalizó en el sistema cristalino triclínico. Investigar las propiedades y la reactividad de estos complejos podría conducir a aplicaciones en catálisis, ciencia de materiales o química bioinorgánica .

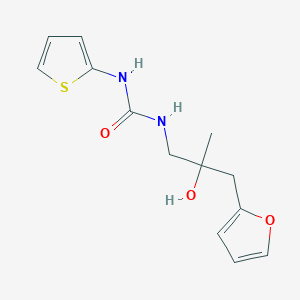

Tolerancia a Grupos Funcionales en Reacciones Fotoquímicas

Antecedentes:: Comprender la compatibilidad del grupo funcional en reacciones fotoquímicas es crucial para diseñar rutas sintéticas eficientes.

Aplicación:: La reacción fotoquímica que involucra derivados de CBEDEA tolera varios grupos funcionales, incluidos ésteres, alcoholes, amidas, ciano y alquenos. Esta versatilidad permite la preparación de compuestos policíclicos y la funcionalización de análogos de productos naturales. Los estudios mecanísticos sugieren una transferencia de electrones inducida por la luz entre el sustrato de indol y DIPEA, lo que lleva a intermedios radicales en la reacción de desaromatización inducida por la luz .

En resumen, (Z)-2-(2-((4-clorobenzoil)imino)-6-fluorobenzo[d]tiazol-3(2H)-il)acetato de metilo promete en diversos campos, desde la metodología sintética hasta la química de coordinación. Los investigadores continúan explorando sus posibles aplicaciones, y futuras investigaciones pueden revelar usos adicionales en el descubrimiento de fármacos, la ciencia de materiales y más allá. 🌟

Propiedades

IUPAC Name |

methyl 2-[2-(4-chlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACFBRYUPBJFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B2530667.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)